molecular formula C17H21N3O2S B2894459 4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide CAS No. 2320178-18-3

4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B2894459
CAS No.: 2320178-18-3
M. Wt: 331.43
InChI Key: GESWVKDGAPYJEN-UHFFFAOYSA-N
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Description

4-methyl-N-{7-oxaspiro[35]nonan-1-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a spirocyclic nonane ring, a pyrrole moiety, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{7-oxaspiro[35]nonan-1-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Spirocyclic Nonane Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or a diketone, under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a condensation reaction between an amine and a diketone or through a cyclization reaction involving a suitable precursor.

    Introduction of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the reaction of a thioamide with a haloketone.

    Coupling to Form the Carboxamide: The final step involves the coupling of the spirocyclic nonane, pyrrole, and thiazole intermediates to form the carboxamide. This can be achieved through a condensation reaction between an amine and a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions to replace one functional group with another.

    Cyclization: The compound can undergo cyclization reactions to form new ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and alcohols.

    Cyclization: Cyclization reactions often require the use of strong acids or bases, heat, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids, while reduction can lead to the formation of alcohols or alkanes.

Scientific Research Applications

4-methyl-N-{7-oxaspiro[3

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it a potential candidate for drug discovery and development. It could be tested for its effects on various biological targets, such as enzymes or receptors.

    Medicine: If the compound exhibits biological activity, it could be developed into a therapeutic agent for the treatment of diseases

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide would depend on its specific biological activity. Potential mechanisms could include:

    Enzyme Inhibition: The compound could inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: The compound could modulate the activity of receptors by binding to them and altering their signaling pathways.

    DNA Interaction: The compound could interact with DNA, either by intercalating between base pairs or by binding to specific sequences, thereby affecting gene expression.

Comparison with Similar Compounds

4-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other spirocyclic nonanes, pyrrole-containing compounds, and thiazole-containing compounds.

    Uniqueness: The unique combination of the spirocyclic nonane, pyrrole, and thiazole rings in a single molecule makes this compound distinct. This unique structure could confer specific biological activity or chemical reactivity that is not observed in other similar compounds.

Properties

IUPAC Name

4-methyl-N-(7-oxaspiro[3.5]nonan-3-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-14(23-16(18-12)20-8-2-3-9-20)15(21)19-13-4-5-17(13)6-10-22-11-7-17/h2-3,8-9,13H,4-7,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESWVKDGAPYJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCC34CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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